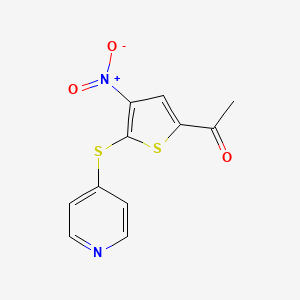![molecular formula C11H15NO3 B6642230 Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone](/img/structure/B6642230.png)
Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone, commonly known as Furanone, is a synthetic molecule that has been the subject of extensive research in the field of biochemistry and pharmacology. Furanone is a potent inhibitor of quorum sensing, a process by which bacteria communicate with each other and coordinate their behavior.
作用機序
Furanone works by inhibiting quorum sensing, a process by which bacteria communicate with each other and coordinate their behavior. Quorum sensing plays a critical role in the formation of bacterial biofilms, which are a major cause of chronic infections. By inhibiting quorum sensing, Furanone disrupts the formation of biofilms and makes bacteria more susceptible to antibiotics.
Biochemical and Physiological Effects:
Furanone has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial and anti-biofilm properties, Furanone has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Furanone has also been shown to inhibit the activity of enzymes involved in the metabolism of glucose and lipids, which may have potential applications in the treatment of metabolic disorders.
実験室実験の利点と制限
Furanone has several advantages as a research tool. It is a synthetic molecule that can be easily synthesized in the lab and is readily available for research purposes. Furanone is also highly specific in its mode of action, targeting only the quorum sensing system in bacteria. However, there are also some limitations to the use of Furanone in lab experiments. It is a relatively new molecule, and its long-term effects on human health are not yet fully understood. Additionally, Furanone is not effective against all bacterial species, and its effectiveness may vary depending on the concentration used.
将来の方向性
There are several future directions for research on Furanone. One area of research is the development of Furanone derivatives that are more potent and effective than the original molecule. Another area of research is the exploration of Furanone's potential applications in the treatment of chronic infections, such as cystic fibrosis and chronic wounds. Additionally, Furanone may have potential applications in the development of new antibiotics and the treatment of cancer. Further research is needed to fully understand the potential of Furanone in these areas.
Conclusion:
Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone is a synthetic molecule that has been extensively studied for its potential applications in various fields of scientific research. Furanone's ability to inhibit quorum sensing makes it a promising tool for the treatment of chronic infections and the development of new antibiotics. While there are still some limitations to the use of Furanone in lab experiments, further research is needed to fully understand its potential applications and develop more potent derivatives.
合成法
Furanone can be synthesized using a variety of methods, including the reaction of furan-2-carbaldehyde with 3-(1-hydroxyethyl)pyrrolidine in the presence of a catalyst. Another method involves the reaction of furan-2-carbaldehyde with 3-aminopropyltriethoxysilane followed by the addition of 1-hydroxyethylpyrrolidine. The resulting product is purified through column chromatography to obtain pure Furanone.
科学的研究の応用
Furanone has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicine, where Furanone has been shown to have antibacterial and anti-biofilm properties. Furanone has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(13)9-4-5-12(7-9)11(14)10-3-2-6-15-10/h2-3,6,8-9,13H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNBHQIHEFODKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C(=O)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-5-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]benzoic acid](/img/structure/B6642151.png)
![2-[1-(2-Propan-2-yloxyacetyl)piperidin-2-yl]acetic acid](/img/structure/B6642161.png)
![2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B6642163.png)
![N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B6642180.png)
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol](/img/structure/B6642185.png)

![N-methyl-1-[2-[(2-methylpropan-2-yl)oxy]acetyl]pyrrolidine-2-carboxamide](/img/structure/B6642193.png)
![3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B6642203.png)

![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6642218.png)
![2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B6642221.png)
![1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol](/img/structure/B6642231.png)
![5-Fluoro-2-[(3-hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile](/img/structure/B6642241.png)
![4-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile](/img/structure/B6642246.png)